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Compound of Interest

Compound Name: Tributyltin azide

Cat. No.: B092828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of two organotin compounds:

Tributyltin azide and trioctyltin azide. The information presented herein is intended to assist

researchers in making informed decisions by summarizing available quantitative toxicity data,

outlining relevant experimental methodologies, and illustrating known toxicological pathways.

Executive Summary
Tributyltin azide and trioctyltin azide are organometallic compounds with distinct toxicological

profiles. The primary determinant of toxicity in trialkyltin compounds is the length of the alkyl

chains attached to the tin atom; toxicity generally decreases as the alkyl chain length

increases.[1] In line with this trend, available data from acute oral toxicity studies in rats

demonstrates that trioctyltin azide is significantly less toxic than Tributyltin azide.[2][3] While

specific comparative data on cytotoxicity and genotoxicity for these two azide compounds are

limited, the broader understanding of organotin toxicity suggests similar mechanisms of action,

primarily involving mitochondrial-mediated apoptosis.

Quantitative Toxicity Data
The acute oral toxicity of Tributyltin azide and trioctyltin azide has been evaluated in rats, with

the median lethal dose (LD50) serving as the key metric for comparison.
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Compound Test Model LD50 (mg/kg) Reference

Tributyltin Azide Rat (oral, male) 400 [1][3]

Rat (oral, female) 200-400 [1]

Trioctyltin Azide Rat (oral, male) 500-1000 [1][2]

Rat (oral, female) 250-500 [1][2]

Experimental Protocols
The following section details a standardized protocol for determining acute oral toxicity (LD50),

based on the Organisation for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity (LD50) Determination in Rats (OECD
Guideline 423: Acute Toxic Class Method)
This method involves the administration of the test substance in a stepwise procedure to a

small number of animals.

1. Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are

acclimatized to laboratory conditions for at least five days prior to the study.

2. Housing and Feeding: Animals are housed in individual cages with controlled temperature,

humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are

provided ad libitum, with fasting overnight before and 3-4 hours after substance administration.

3. Dose Administration: The test substance is administered orally by gavage in a single dose.

The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg

body weight).

4. Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[2] Necropsies are

performed on all animals at the end of the observation period.

5. Stepwise Procedure:
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A single animal is dosed at the starting dose level.

If the animal survives, the next dose level is administered to another animal.

If the animal dies, a lower dose is administered to the next animal.

The procedure is continued until a clear outcome is observed, allowing for the classification

of the substance into a specific toxicity class.

Mechanisms of Toxicity
The toxicity of organotin compounds is generally attributed to their ability to induce apoptosis,

or programmed cell death, through mitochondrial-dependent pathways. While specific

comparative studies on the azide derivatives are not available, the generalized mechanism is

as follows:

Cellular Uptake: Organotin compounds penetrate the cell membrane.

Mitochondrial Dysfunction: They disrupt the mitochondrial membrane potential and inhibit

ATP synthase, leading to a decrease in cellular energy production.[4]

Oxidative Stress: The mitochondrial disruption results in the generation of reactive oxygen

species (ROS).[5]

Caspase Activation: ROS and the release of cytochrome c from the mitochondria trigger a

cascade of caspase activation (e.g., caspase-9 and caspase-3).

Apoptosis: Activated caspases execute the apoptotic program, leading to DNA

fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Visualizations
The following diagrams illustrate the generalized signaling pathway for organotin-induced

apoptosis and a typical experimental workflow for determining acute oral toxicity.
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Generalized pathway of organotin-induced apoptosis.
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Experimental workflow for LD50 determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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